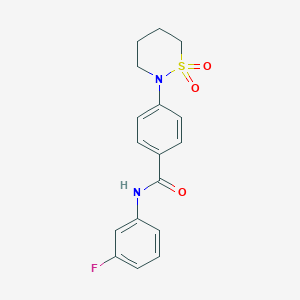

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(3-fluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-14-4-3-5-15(12-14)19-17(21)13-6-8-16(9-7-13)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIABREAQIACLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinan ring.

Introduction of the Dioxo Group: Oxidation reactions are employed to introduce the dioxo functional group into the thiazinan ring.

Attachment of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl group to the benzamide core through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazinan ring.

Reduction: Reduction reactions can be used to modify the dioxo group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or fluorophenyl moieties.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro tests have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that derivatives of similar thiazine compounds exhibited promising antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ofloxacin .

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide | Staphylococcus aureus | 5.19 |

| This compound | Escherichia coli | 6.25 |

| This compound | Pseudomonas aeruginosa | 7.00 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents capable of overcoming drug resistance.

Anticancer Research

The anticancer potential of this compound has also been explored extensively. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7). The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancer cells .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (breast cancer) | 12.5 |

| This compound | A549 (lung cancer) | 15.0 |

These results indicate that this compound may have significant therapeutic potential in treating resistant cancer types.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of thiazine compounds for their antimicrobial efficacy. The results indicated that modifications to the thiazine ring could enhance activity against specific bacterial strains while maintaining low toxicity levels .

Case Study 2: Cancer Cell Line Studies

Another pivotal study assessed the effects of thiazine derivatives on various cancer cell lines. The researchers found that certain modifications led to increased apoptotic activity in MCF7 cells compared to standard chemotherapeutics . This suggests that further exploration into structural modifications could yield even more potent anticancer agents.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Spectroscopic Characterization

- Target Compound : Expected to exhibit IR bands for C=O (~1660–1680 cm⁻¹), S=O (~1250 cm⁻¹), and NH (~3150–3300 cm⁻¹). The absence of ν(S-H) (~2500–2600 cm⁻¹) confirms the thione tautomer, as seen in analogous triazole-thiones .

- Fluorophenyl Analogues : ¹H NMR spectra of fluorophenyl benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) show severe signal overlap in aromatic regions due to scalar coupling, necessitating advanced techniques like 2D NMR for resolution .

Physicochemical Properties

- Solubility : Morpholine-propyl substituents (BJ06775) improve water solubility compared to the hydrophobic 3-fluorophenyl group in the target compound .

- Metabolic Stability: The sulfone group in the thiazinan ring may reduce oxidative metabolism, enhancing the target compound’s half-life relative to non-sulfonated analogues .

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide is a member of a class of benzamide derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNOS

- Molecular Weight : 284.31 g/mol

This compound features a thiazine ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various biochemical pathways. For instance, it has been suggested that compounds with similar structures can inhibit enzymes involved in inflammatory responses and microbial resistance mechanisms.

- Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling pathways, potentially influencing cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar thiazine structures exhibit antibacterial properties against multidrug-resistant strains of bacteria.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies

Several studies have highlighted the potential therapeutic applications of thiazine derivatives:

- Antibacterial Activity : A study demonstrated that a related thiazine compound exhibited significant antibacterial effects against MRSA, outperforming traditional antibiotics like ciprofloxacin and linezolid. This suggests that the thiazine moiety may be a promising scaffold for developing new antibacterial agents targeting resistant strains .

- Antifungal Efficacy : Research on benzamide derivatives containing oxadiazole moieties showed that they possess strong antifungal properties against pathogens like Botrytis cinerea, indicating that modifications to the benzamide structure can enhance bioactivity .

Q & A

Q. What are the recommended synthetic routes for 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(3-fluorophenyl)benzamide, and how can reaction conditions be optimized?

The compound can be synthesized via coupling reactions between 3-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzoic acid derivatives and 3-fluoroaniline, using activating agents like EDCI or DCC. Key steps include:

- Amide Bond Formation : React the acid chloride of 3-(1,1-dioxothiazinan-2-yl)benzoic acid with 3-fluoroaniline in chloroform at room temperature, using DIPEA as a base .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high-purity yields .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) to minimize byproducts .

Q. How should researchers characterize the physicochemical properties of this compound?

- LogP Determination : Employ reverse-phase HPLC or shake-flask methods to measure partition coefficients, which are critical for assessing bioavailability. Reported LogP values for analogous benzamides range from 3.5–5.2 .

- Spectroscopic Analysis : Use ¹H/¹³C NMR (DMSO-d₆) to confirm structural integrity, focusing on the thiazinan-dioxo moiety (δ 3.1–3.5 ppm for S-CH₂ groups) and fluorophenyl signals (δ 6.8–7.4 ppm) .

- Thermal Stability : Perform DSC/TGA to identify decomposition temperatures (>200°C typical for benzamide derivatives) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Anticancer Screening : Use MTT assays on cell lines (e.g., MCF7, PC-3) at 10 μM concentrations to assess anti-proliferative effects .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays, leveraging the thiazinan-dioxo group’s potential as a hydrogen-bond acceptor .

- Cytotoxicity Controls : Include fibroblast cell lines (e.g., NIH/3T3) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in polymorphic forms of this compound?

- Crystallization : Grow single crystals via slow evaporation in ethanol/water mixtures. Two polymorphs may form: a centrosymmetric monoclinic phase (C2/c) and a noncentrosymmetric orthorhombic phase (P2₁) .

- Disorder Analysis : Use X-ray diffraction to identify positional disorder at bridging atoms (e.g., sulfur in thiazinan ring), which influences molecular conformation and packing .

- Hydrogen Bonding : Map N–H···O and C–H···F interactions to explain polymorphism-driven differences in solubility and stability .

Q. What computational strategies predict this compound’s pharmacokinetic and toxicity profiles?

- QSAR Modeling : Apply Quantitative Structure-Activity Relationship models to estimate ADMET properties. The trifluoromethyl group enhances metabolic stability but may increase hepatotoxicity risks .

- Molecular Docking : Screen against PD-L1 or kinase targets (e.g., Nek2) using AutoDock Vina. Prioritize compounds with binding energies ≤ -8.0 kcal/mol .

- Quantum Chemistry : Calculate electrostatic potential surfaces to predict reactivity at the benzamide carbonyl group .

Q. How can researchers address contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate assays at multiple concentrations (e.g., 1–100 μM) to confirm IC₅₀ trends. For example, anti-proliferative activity in PC-3 cells may plateau at 10 μM .

- Batch Variability : Compare HPLC purity (>95% required) and salt forms (e.g., hydrochloride vs. free base) across studies .

- Cell Line Authentication : Use STR profiling to rule out cross-contamination, which can skew results in cancer models .

Q. What methodologies optimize this compound’s selectivity for target proteins?

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing 3-fluorophenyl with 4-cyanophenyl) to assess impact on binding .

- Kinase Profiling : Use kinome-wide selectivity screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., thiazinan ring oxidation) .

Methodological Considerations

Q. How should researchers design experiments to explore structure-activity relationships (SAR)?

- Scaffold Modifications : Systematically vary the thiazinan-dioxo group (e.g., substituents at S1 and S2 positions) and fluorophenyl ring (ortho/meta/para substituents) .

- Functional Group Swaps : Replace the benzamide with sulfonamide or urea moieties to assess impact on potency .

- Data Correlation : Use multivariate analysis to link structural descriptors (e.g., Hammett σ values) with biological outcomes .

Q. What analytical techniques validate synthetic intermediates and byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.